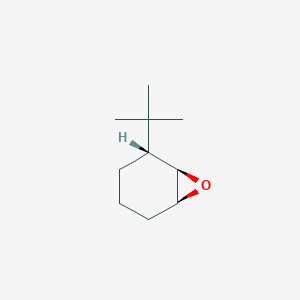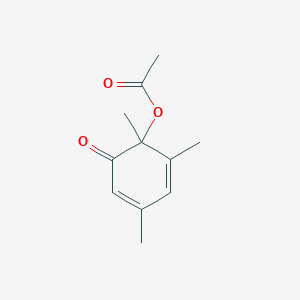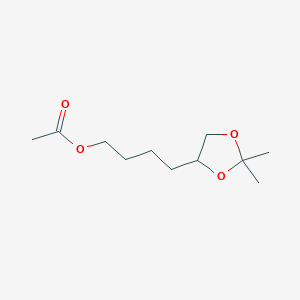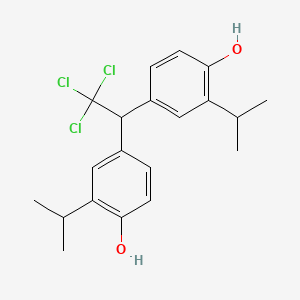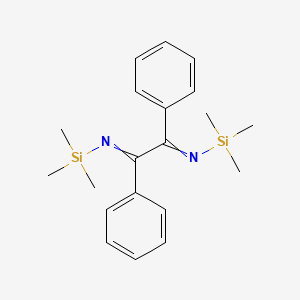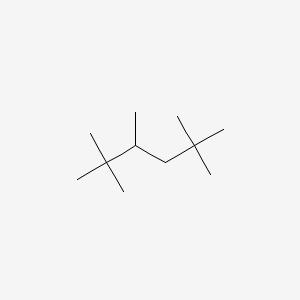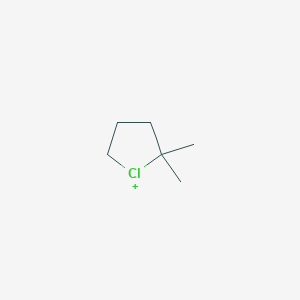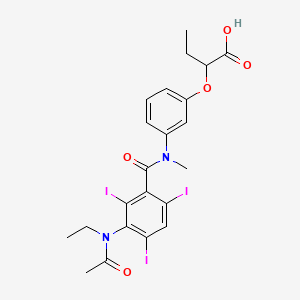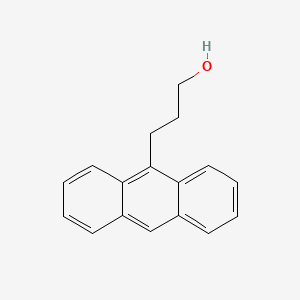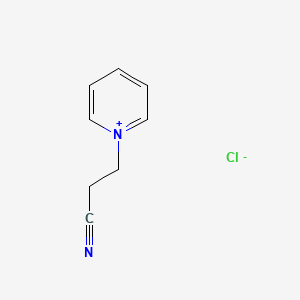
1-Cyanoethylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanoethylpyridinium chloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyridine and is known for its applications in organic synthesis. This compound is characterized by its colorless and odorless crystalline form, which is soluble in water and polar solvents .
Preparation Methods
1-Cyanoethylpyridinium chloride can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with cyanomethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Cyanoethylpyridinium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can undergo substitution reactions where the cyanomethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Cyanoethylpyridinium chloride has a wide range of applications in scientific research:
Biology: This compound is utilized in biochemical research for studying enzyme interactions and metabolic pathways.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyanoethylpyridinium chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved in its action include the formation of intermediates that can further react to produce desired products .
Comparison with Similar Compounds
1-Cyanoethylpyridinium chloride can be compared with other similar compounds, such as:
1-Cyanomethylpyridinium chloride: This compound has a similar structure but different reactivity and applications.
Pyridinium salts: These salts share the pyridinium core but differ in their substituents and properties. The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields.
Properties
CAS No. |
15201-08-8 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-pyridin-1-ium-1-ylpropanenitrile;chloride |
InChI |
InChI=1S/C8H9N2.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4,8H2;1H/q+1;/p-1 |
InChI Key |
PTMVUQDUNZWVNR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


